molecular formula C14H7F2N5S B11047934 3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No. B11047934
M. Wt: 315.30 g/mol
InChI Key: GZYIKCWNALHJFT-UHFFFAOYSA-N
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Description

3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method provides a high yield of the desired product and involves the following steps:

  • Esterification of substituted benzoic acids.
  • Treatment with hydrazine hydrate in anhydrous ethanol to form acid hydrazides.
  • Cyclocondensation with phosphoryl chloride to form the triazolo-thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of phosphoryl chloride and other reagents in large-scale synthesis would require appropriate safety measures and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Shares the triazolo-thiadiazole core but lacks the pyridine ring.

    2,6-Difluorophenyl-1,2,4-triazole: Contains the triazole and difluorophenyl groups but lacks the thiadiazole ring.

Uniqueness

3-[6-(2,6-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is unique due to its combination of triazole, thiadiazole, and pyridine rings, which confer distinct biological activities and chemical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

properties

Molecular Formula

C14H7F2N5S

Molecular Weight

315.30 g/mol

IUPAC Name

6-(2,6-difluorophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7F2N5S/c15-9-4-1-5-10(16)11(9)13-20-21-12(18-19-14(21)22-13)8-3-2-6-17-7-8/h1-7H

InChI Key

GZYIKCWNALHJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)F

Origin of Product

United States

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